BCR-ABL kinase-IN-3 is a small molecule inhibitor specifically designed to target the BCR-ABL fusion protein, which is a significant driver of chronic myeloid leukemia and other hematological malignancies. The BCR-ABL protein is formed by the translocation of genetic material between chromosome 9 and chromosome 22, leading to the fusion of the breakpoint cluster region gene with the ABL proto-oncogene. This fusion results in a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and survival, contributing to leukemogenesis .
BCR-ABL kinase-IN-3 falls under the classification of tyrosine kinase inhibitors. Its chemical structure can be denoted as C35H30FN9O, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is part of ongoing research aimed at developing targeted therapies for patients with BCR-ABL positive leukemias .
The synthesis of BCR-ABL kinase-IN-3 involves several key steps typically utilized in organic chemistry for constructing complex molecular structures. While specific synthetic pathways are not detailed in the provided sources, general methodologies for synthesizing similar compounds include:
The synthetic route often requires careful optimization of reaction conditions (temperature, solvent, concentration) to achieve high yields and purity.
The molecular structure of BCR-ABL kinase-IN-3 can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compound's structure features:
Data regarding its three-dimensional conformation can be obtained through X-ray crystallography or computational modeling studies, which provide insights into how the molecule fits into the active site of the target enzyme .
BCR-ABL kinase-IN-3 undergoes specific chemical interactions that are crucial for its function as an inhibitor. Key reactions include:
The kinetics of these reactions can be characterized using enzyme assays that measure the rate of phosphorylation in the presence of varying concentrations of BCR-ABL kinase-IN-3 .
The mechanism by which BCR-ABL kinase-IN-3 exerts its effects involves several steps:
Studies have shown that effective inhibition can result in reduced levels of reactive oxygen species within cells, further contributing to decreased proliferation rates .
BCR-ABL kinase-IN-3 exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and pharmacodynamics, affecting how well it can be absorbed, distributed, metabolized, and excreted by the body .
BCR-ABL kinase-IN-3 is primarily utilized in cancer research as a targeted therapeutic agent for treating chronic myeloid leukemia and other malignancies associated with BCR-ABL fusion proteins. Its development represents a significant advancement in personalized medicine approaches aimed at improving treatment outcomes for patients with specific genetic profiles.
Additionally, ongoing studies are exploring its potential applications in combination therapies with other agents to overcome resistance mechanisms commonly observed in chronic myeloid leukemia treatment .
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: